molecular formula C6H12O2 B580808 [(3R)-3-Methyloxolan-3-yl]methanol CAS No. 1268492-90-5

[(3R)-3-Methyloxolan-3-yl]methanol

Cat. No.: B580808
CAS No.: 1268492-90-5
M. Wt: 116.16
InChI Key: PEUKZUNHDBBJQH-ZCFIWIBFSA-N
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Description

[(3R)-3-Methyloxolan-3-yl]methanol is an organic compound with the molecular formula C₆H₁₂O₂. It is also known by its IUPAC name, [(3R)-3-methyltetrahydro-3-furanyl]methanol . This compound is characterized by a tetrahydrofuran ring substituted with a methyl group and a hydroxymethyl group at the 3-position. It is a chiral molecule, meaning it has a non-superimposable mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-Methyloxolan-3-yl]methanol typically involves the reduction of the corresponding oxirane or epoxide precursor. One common method is the catalytic hydrogenation of (3R)-3-methyloxirane in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . Another approach involves the ring-opening of (3R)-3-methyloxirane with a nucleophile like methanol, followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-Methyloxolan-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or chromium trioxide (CrO₃) in acidic medium.

    Reduction: LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: [(3R)-3-Methyloxolan-3-yl]methanal (aldehyde) or [(3R)-3-Methyloxolan-3-yl]methanoic acid (carboxylic acid).

    Reduction: [(3R)-3-Methyloxolan-3-yl]methane.

    Substitution: [(3R)-3-Methyloxolan-3-yl]chloride and other substituted derivatives.

Scientific Research Applications

[(3R)-3-Methyloxolan-3-yl]methanol has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

    Industry: It is used in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of [(3R)-3-Methyloxolan-3-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides structural rigidity, affecting the overall conformation and reactivity of the molecule.

Comparison with Similar Compounds

[(3R)-3-Methyloxolan-3-yl]methanol can be compared with other similar compounds such as:

    [(3S)-3-Methyloxolan-3-yl]methanol: The enantiomer of the compound, differing in the spatial arrangement of the substituents.

    [(3R)-3-Hydroxytetrahydrofuran]: Lacks the methyl group at the 3-position.

    [(3R)-3-Methyltetrahydrofuran]: Lacks the hydroxymethyl group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(3R)-3-methyloxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUKZUNHDBBJQH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268492-90-5
Record name [(3R)-3-methyloxolan-3-yl]methanol
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